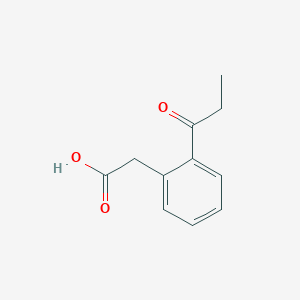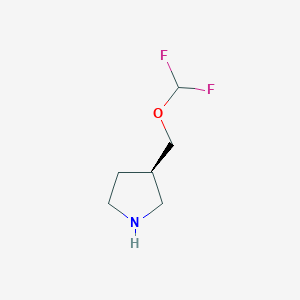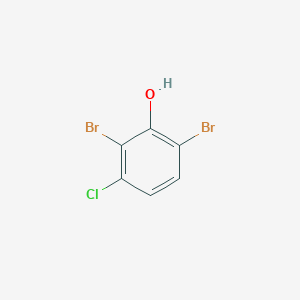
1-(3-Bromo-4-isopropylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 3-position and an isopropyl group at the 4-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-isopropylacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-4-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DCM, ethanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(3-Bromo-4-isopropylphenyl)ethanol.
Oxidation: 1-(3-Bromo-4-isopropylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-isopropylphenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-isopropylphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)ethanone: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(3-Bromo-2-methoxyphenyl)ethanone: Contains a methoxy group instead of an isopropyl group, affecting its reactivity and applications.
1-(3-Bromo-4-methylphenyl)ethanone: Has a methyl group instead of an isopropyl group, resulting in variations in its chemical behavior.
Uniqueness: 1-(3-Bromo-4-isopropylphenyl)ethanone is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
1-(3-bromo-4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3 |
Clave InChI |
UTZNEQIVYJNVDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)










